Rheochrysin
Overview
Description
Rheochrysin appears to be a compound that interacts with biological systems, as evidenced by a study examining its interaction with bovine serum albumin (BSA). The study found that rheochrysin and BSA form an electrochemically inactive supermolecular compound, indicating a potential for complex formation with proteins .
Synthesis Analysis
While there is no direct synthesis of rheochrysin reported in the provided papers, related synthetic methods can be inferred. For instance, a rhodamine-based molecule, Rh-OH, was synthesized and exhibited reversible mechanochromic luminescent character . This suggests that the synthesis of complex organic molecules like rheochrysin could involve multi-step organic reactions, possibly including condensation reactions similar to those used in the preparation of polymer films with embedded Rh-OH .
Molecular Structure Analysis
The molecular structure of rheochrysin is not directly discussed in the provided papers. However, studies on similar compounds, such as the crystal structure of a Bence-Jones protein fragment named Rhe, reveal that such molecules can have intricate structures with significant conformational variability . This implies that rheochrysin may also have a complex structure, potentially influencing its interaction with other molecules .
Chemical Reactions Analysis
The interaction between rheochrysin and BSA suggests that rheochrysin can participate in chemical reactions leading to the formation of supermolecular structures. The electrochemical study showed that the presence of BSA affects the redox peak current of rheochrysin, which is indicative of a chemical interaction between the two .
Physical and Chemical Properties Analysis
The physical and chemical properties of rheochrysin are not detailed in the provided papers. However, the interaction with BSA and the formation of a supermolecular compound suggest that rheochrysin has specific electrochemical properties that facilitate its interaction with proteins . Additionally, the study of hydroxyanthraquinones and cinnamic acid from Rheum officinale Baill. indicates that compounds isolated from similar sources can have well-defined physical and chemical properties, such as high purity and specific NMR characteristics .
Relevant Case Studies
A relevant case study involving a compound from a similar source is the metabolism of rhaponticin and chrysophanol 8-o-beta-D-glucopyranoside by human intestinal bacteria, which are metabolized into compounds with anti-allergic actions . This suggests that rheochrysin, if structurally similar, could also undergo metabolic transformations leading to bioactive metabolites with potential health benefits .
Scientific Research Applications
Pest Repellent in Agriculture :
- Rheochrysin, in various forms (e.g., oil, crushed leaves, or extracts), has been studied for its effectiveness as a repellent against grain pests. In particular, essential oil of cloves, which contains rheochrysin, has shown significant potential in reducing grain mass loss caused by pests (Romadina & Ромадина, 2013).
Pharmacological Properties :
- Chrysophanol, a component of Rheochrysin, is noted for its anti-inflammatory, anti-cancer, and anti-depressive effects, as well as neuroprotective properties. It regulates various signaling pathways and has been a subject of pharmacokinetic studies to assess its bioavailability (Su et al., 2020).
Tissue Distribution and Pharmacokinetics :
- Studies have investigated the distribution and pharmacokinetics of anthraquinones, including Rheochrysin, in medicinal herbs like Rheum palmatum. These studies are crucial for understanding the metabolic pathways and therapeutic potential of Rheochrysin and related compounds (Shia et al., 2011).
Antioxidant Activity :
- Rheochrysin and its derivatives have been studied for their antioxidant properties. For instance, in a study on Rheum emodi, chrysophanol, a major constituent, showed significant antioxidant activity, reinforcing the therapeutic potential of Rheochrysin in various diseases (Mishra et al., 2014).
Therapeutic Uses in Traditional Medicine :
- Rheochrysin compounds have been traditionally used in various forms of medicine, such as diuretic, liver stimulant, and antitumor treatments. The presence of anthraquinone derivatives in Rheochrysin suggests its potential in treating a range of disorders (Zargar et al., 2011).
Quantitative Analysis in Medicinal Plant Extracts :
- A study developed a method for analyzing chrysophanol, a constituent of Rheochrysin, in Rheum emodi, highlighting the importance of precise and reliable analytical methods in research and therapeutic applications (Kumar et al., 2002).
Anticancer and Estrogenic Activities :
- Research on Rheum undulatum, containing Rheochrysin, indicated potential estrogenic and breast cancer inhibitory activities. The study focused on isolating chemical constituents with these properties, contributing to our understanding of Rheochrysin's role in cancer therapy (Lee et al., 2018).
Future Directions
properties
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMKXWCJRHNLRP-DQMLXFRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157843 | |
Record name | Rheochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rheochrysin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Rheochrysin | |
CAS RN |
23451-01-6, 1329-27-7, 29013-18-1 | |
Record name | Physcion 8-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23451-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rheochrysin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthraglycoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rheochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rheochrysin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
Record name | Rheochrysin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.